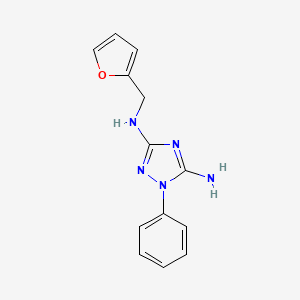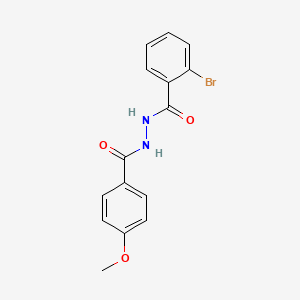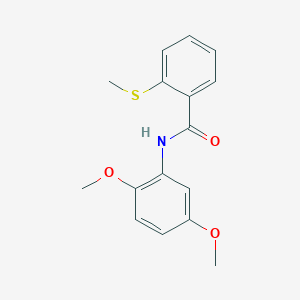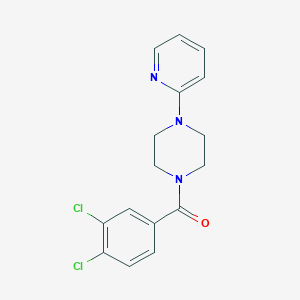
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine, also known as FPhT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in key cellular processes, such as DNA replication and protein synthesis. N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been shown to inhibit the activity of enzymes such as ribonucleotide reductase and thymidylate synthase, which are essential for cancer cell proliferation.
Biochemical and Physiological Effects:
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine is its potential as a versatile tool for scientific research in various fields. However, there are also some limitations to the use of N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine, including further studies on its potential applications as an anticancer, antifungal, and antibacterial agent. Future research may also focus on the development of new synthetic methods for N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine and the investigation of its potential use in materials science and other fields. Additionally, further studies may be needed to fully understand the mechanism of action of N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine and its potential side effects.
Méthodes De Synthèse
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine can be synthesized through a multistep process involving the reaction of 2-furylacetonitrile with hydrazine hydrate, followed by the reaction of the resulting intermediate with phenylhydrazine and ammonium acetate. The final product is obtained through recrystallization and purification using various techniques.
Applications De Recherche Scientifique
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has shown promising results as a potential anticancer agent due to its ability to inhibit the activity of certain enzymes involved in cancer cell proliferation. N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine has also been studied for its potential use as an antifungal and antibacterial agent.
Propriétés
IUPAC Name |
3-N-(furan-2-ylmethyl)-1-phenyl-1,2,4-triazole-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c14-12-16-13(15-9-11-7-4-8-19-11)17-18(12)10-5-2-1-3-6-10/h1-8H,9H2,(H3,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVUNHHYVGAWLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC(=N2)NCC3=CC=CO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~3~-(2-furylmethyl)-1-phenyl-1H-1,2,4-triazole-3,5-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(4-methylphenyl)thio]methyl}-2-nitrobenzene](/img/structure/B5716846.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethylbenzamide](/img/structure/B5716854.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5716862.png)




![4-amino-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B5716920.png)
![{4-[(3,4-dichlorobenzoyl)amino]phenyl}acetic acid](/img/structure/B5716922.png)
![N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5716943.png)
![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![4,4-dimethyl-6-[2-(3,4,5-trimethoxyphenyl)vinyl]-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5716950.png)
![3-methyl-5-{[4-(3-methylbutoxy)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B5716953.png)
![6-[(2-quinolinylthio)acetyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5716960.png)